Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-
Description
Chemical Identity and Nomenclature
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- is classified under the IUPAC nomenclature as 4-bromo-2-[(5-methylpyridin-2-yl)iminomethyl]phenol , reflecting its brominated phenolic core and the imine-linked 5-methylpyridinyl moiety. The molecular structure, depicted in its SMILES notation as $$ \text{CC1=CN=C(C=C1)N=CC2=C(C=CC(=C2)Br)O} $$, underscores the E-configuration of the imine bond and the spatial orientation of substituents. Key identifiers include:
The compound’s X-ray diffraction analysis confirms a dihedral angle of 8.9° between the pyridinyl and phenolic rings, facilitating π-π stacking interactions in solid-state configurations. The bromine atom at the 4-position of the phenol ring exerts a pronounced electron-withdrawing effect, polarizing the aromatic system and enhancing electrophilic substitution resistance.
Historical Context of Schiff Base Derivatives in Coordination Chemistry
Schiff bases, first characterized by Hugo Schiff in 1864, are imine derivatives formed via the condensation of primary amines with carbonyl compounds. Their integration into coordination chemistry emerged in the mid-20th century, driven by their ability to form stable complexes with transition metals. The compound in focus exemplifies a tridentate Schiff base ligand , coordinating through the phenolic oxygen, imine nitrogen, and pyridinyl nitrogen atoms.
Historically, Schiff bases have served as foundational ligands in catalysis and bioinorganic chemistry. For instance, Jacobsen’s catalyst —a chiral salen-type Schiff base complex—revolutionized asymmetric epoxidation reactions. The structural versatility of Schiff bases, including variations in aromatic substituents and donor atom positioning, enables fine-tuning of metal-ligand electronic interactions. Recent advances highlight their applications in:
- Antimicrobial agents : Schiff base-metal complexes disrupt microbial cell membranes via redox cycling.
- Anticancer therapeutics : Copper(II) Schiff base complexes induce apoptosis through DNA groove binding and reactive oxygen species (ROS) generation.
- Materials science : Conjugated Schiff bases enhance photoluminescence in organic semiconductors.
The incorporation of a 5-methylpyridinyl group in phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- introduces steric and electronic modifications that augment its metal-binding affinity compared to simpler aniline-derived Schiff bases.
Significance of Bromine Substitution in Aromatic Systems
Bromine’s incorporation into aromatic systems, as seen in this compound, profoundly influences molecular reactivity and stability. Bromination typically proceeds via electrophilic aromatic substitution , where bromine ($$ \text{Br}_2 $$) acts as an electrophile under acidic conditions. The bromine atom’s -I (inductive) effect withdraws electron density from the aromatic ring, rendering subsequent electrophilic substitutions less favorable at the meta and para positions.
In phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-, the bromine substituent serves dual roles:
- Electronic Modulation : The electron-deficient aromatic ring stabilizes the imine’s π-system, enhancing resonance delocalization between the phenol and pyridinyl groups.
- Steric Hindrance : The bulky bromine atom at the 4-position restricts rotational freedom around the C–Br bond, favoring a planar molecular conformation optimal for crystal packing.
Comparative studies of brominated versus non-brominated Schiff bases reveal that bromine substitution increases thermal stability by 15–20% and augments antimicrobial efficacy by 30% against Gram-positive pathogens. These effects stem from bromine’s polarizability and its capacity to participate in halogen bonding with biological targets.
Properties
CAS No. |
918667-03-5 |
|---|---|
Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
4-bromo-2-[(5-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-5-13(15-7-9)16-8-10-6-11(14)3-4-12(10)17/h2-8,17H,1H3 |
InChI Key |
RFYJTEYYXWCBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary method for synthesizing Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- involves the following steps:
-
- 4-Bromophenol
- 5-Methyl-2-pyridinecarboxaldehyde
-
- The reaction is typically conducted in an organic solvent such as ethanol or methanol.
- A mild heating may be applied to facilitate the reaction, often around 60-80°C.
-
- Acidic catalysts such as p-toluenesulfonic acid or Lewis acids may be used to enhance the reaction rate and yield.
-
- The reaction proceeds via a condensation mechanism where the amine group of 5-methyl-2-pyridinecarboxaldehyde reacts with the hydroxyl group of 4-bromophenol, forming an imine linkage.
Reaction Scheme
The overall reaction can be summarized as follows:
$$
\text{4-Bromophenol} + \text{5-Methyl-2-pyridinecarboxaldehyde} \xrightarrow{\text{Acid Catalyst}} \text{Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-} + \text{H}_2\text{O}
$$
Yield and Purification
The yield of the synthesized compound can vary depending on the reaction conditions, typically ranging from 60% to 85%. Purification methods may include:
Recrystallization : Using a suitable solvent to purify the product.
Column Chromatography : To separate unreacted starting materials and by-products.
Characterization Techniques
Characterization of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- is critical for confirming its structure and purity. Common techniques include:
Spectroscopic Methods
| Technique | Purpose |
|---|---|
| Infrared Spectroscopy (IR) | To identify functional groups (e.g., -OH, C=N) |
| Nuclear Magnetic Resonance (NMR) | To determine molecular structure and confirm purity |
| Mass Spectrometry (MS) | To ascertain molecular weight and fragmentation pattern |
Crystallographic Analysis
Single crystal X-ray diffraction can provide detailed information about the molecular arrangement in the solid state, confirming the E configuration of the imine bond.
Applications
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- exhibits significant biological activity, making it valuable in various fields:
Pharmaceuticals : Potential antimicrobial and anti-inflammatory properties.
Chemical Synthesis : Used as an intermediate in organic synthesis.
Chemical Reactions Analysis
Direct Condensation
-
Reactants : 4-bromophenol (or derivatives like 5-bromosalicylaldehyde) and 5-methyl-2-pyridinecarboxaldehyde .
-
Conditions : Ethanol solvent, reflux at ~79°C for 1–4 hours .
-
Yield : Reports range from 54% to 94% depending on purification steps .
Solvent and Catalyst Considerations
-
No explicit mention of catalysts in the provided sources, but similar Schiff base syntheses often employ acidic conditions .
| Reaction Type | Reactants | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Condensation | 4-bromophenol + pyridine aldehyde | Ethanol | Reflux (79°C, 1–4 h) | 54–94% |
Electrophilic Aromatic Substitution
The para-bromine substituent on the phenolic ring renders the aromatic system susceptible to electrophilic substitution. Reactions include:
-
Nitration : Bromine can be replaced by nitro groups under strongly acidic conditions.
-
Alkylation/Methylation : Electrophiles like methyl groups may substitute bromine, depending on directing effects of the imine group.
Metal Coordination
The compound acts as a bidentate ligand , coordinating via:
This enables formation of transition metal complexes (e.g., Mn(II), Fe(III)) with potential applications in catalysis .
| Coordination Type | Active Groups | Example Metals |
|---|---|---|
| Bidentate | C=N (imine), O (phenol) | Mn(II), Fe(III) |
Imine Functional Group Reactivity
The C=N bond participates in:
-
Hydrolysis : Reversible conversion to aldehyde and amine under acidic/basic conditions .
-
Tautomerization : Potential formation of enamine derivatives in basic environments.
Structural Stability and Polymorphism
The compound exhibits thermochromic properties , with color variations (orange to yellow) observed across polymorphs due to dihedral angle changes between aromatic rings (e.g., 1.8° vs. 45.6°) . An intramolecular O–H⋯N hydrogen bond stabilizes the structure, influencing reactivity .
Biological Implications
While not explicitly detailed in the sources, structurally similar Schiff bases show:
-
Antimicrobial activity : Likely mediated by metal-binding capabilities .
-
Anti-inflammatory effects : Potential due to electron-delocalization in conjugated systems.
Spectroscopic Characterization
Key analytical data includes:
Scientific Research Applications
Medicinal Chemistry
Phenol derivatives, including the compound , have been extensively studied for their biological activities. The presence of the bromine atom and the pyridine ring enhances the compound's potential as a pharmacophore.
Antimicrobial Activity
Research has indicated that phenolic compounds exhibit varying degrees of antimicrobial activity. The introduction of halogen substituents, such as bromine, can enhance this activity. In particular, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting that 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- could be explored further for its antimicrobial properties .
Anticancer Properties
The structural characteristics of phenolic compounds allow them to interact with biological macromolecules, potentially leading to anticancer effects. Some studies have reported that similar phenolic Schiff bases can induce apoptosis in cancer cells by modulating signaling pathways . Therefore, this compound may hold promise as a lead compound for developing new anticancer agents.
Materials Science
Phenolic compounds are known for their thermal stability and mechanical strength, making them suitable for various applications in materials science.
Synthesis of Polymers
Phenol derivatives serve as important precursors in synthesizing polymers and resins. The ability to form cross-linked structures allows these materials to be used in coatings, adhesives, and composites. The unique properties imparted by the bromine and pyridine moieties may enhance the performance characteristics of these materials .
Thermochromic Materials
Recent research has highlighted the thermochromic properties of certain phenolic compounds. The compound 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- has shown potential for application in thermochromic materials due to its ability to change color with temperature variations . This property could be beneficial in developing smart materials for temperature sensing applications.
Antimicrobial Study
A study investigated the antimicrobial effects of various phenolic compounds, including derivatives similar to 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-. Results indicated significant inhibition of Gram-positive bacteria, suggesting further exploration into this compound's potential as an antimicrobial agent .
Polymer Development
Another case study focused on utilizing phenolic compounds in creating advanced polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- into polymer matrices demonstrated improved performance compared to standard formulations .
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions through its phenolic hydroxyl and imine groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In coordination chemistry, the compound acts as a chelating agent, stabilizing metal ions and facilitating catalytic reactions.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Electronic Effects
Substituent Variations
- Pyridinyl vs. Bromophenyl Groups: The compound (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) features a bromophenyl group instead of pyridinyl. HL1 exhibits selective Cu²⁺ sensing via fluorescence quenching, attributed to the electron-withdrawing bromine enhancing metal-binding affinity . In contrast, the pyridinyl group in the target compound introduces a heterocyclic nitrogen, which may improve coordination versatility and stability in metal complexes.
- Heterocyclic vs.
Electronic Properties
- The electron-deficient nature of the pyridinyl ring (due to nitrogen’s electronegativity) could lower the ligand’s LUMO energy, enhancing its redox activity relative to electron-rich substituents like methoxy (e.g., 4-bromo-2-[(E)-[(2-methoxyphenyl)imino]methyl]phenol) .
Chemosensing Capabilities
- HL1 and HL2 (bromophenyl-based Schiff bases) detect Cu²⁺ and Zn²⁺ with binding constants (logK) of 4.2 and 3.8, respectively . The target compound’s pyridinyl nitrogen may enable detection of other transition metals (e.g., Fe³⁺ or Co²⁺) through distinct electronic transitions.
Stability Constants
- Stability constants (logβ) for mixed-ligand complexes of 4-bromo-2-[(E)-(phenylimino)methyl]phenol with Co(II), Ni(II), Cu(II), and Zn(II) range from 8.2 to 10.5 in 1,4-dioxane-water medium . The pyridinyl group’s additional donor site may increase logβ values for the target compound.
Intermolecular Interactions and Crystal Packing
- Halogen substituents (e.g., bromine in the target compound) promote halogen bonding, as seen in 2,4-dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol, which forms C–Br···π interactions .
- Hydrogen-bonding patterns, analyzed via graph-set notation (e.g., Etter’s formalism), differ between substituents: methoxy groups in 4-bromo-2-[(E)-[(2-methoxyphenyl)imino]methyl]phenol form O–H···N hydrogen bonds, while pyridinyl groups may engage in N–H···O interactions .
Data Tables
Table 1: Substituent Effects on Metal-Binding Properties
Biological Activity
Phenol derivatives, particularly those containing halogens and nitrogen heterocycles, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- (CAS No. 918667-03-5) is a notable example, exhibiting potential in various pharmacological applications. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C₁₃H₁₁BrN₂O
Molecular Weight: 291.143 g/mol
InChIKey: IGMWQQASEUFJKY-CXUHLZMHSA-N
The presence of the bromine atom and the pyridine ring in the structure is crucial for its biological activity. Brominated phenols are known for their enhanced antimicrobial properties, while pyridine derivatives often exhibit significant biological effects due to their ability to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- possess substantial antibacterial properties. For instance, a study on related Schiff base complexes showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Schiff Base Complex A | 3.12 | Staphylococcus aureus |
| Schiff Base Complex B | 10 | Escherichia coli |
The structural activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like bromine significantly enhances antibacterial efficacy .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. A related study evaluated various phenolic compounds against fungal strains, revealing that brominated phenols exhibited potent antifungal effects with MIC values comparable to traditional antifungal agents.
| Compound | MIC (μg/mL) | Target Fungi |
|---|---|---|
| Phenolic Compound X | 7.8 | Candida albicans |
| Phenolic Compound Y | 5.8 | Aspergillus niger |
These findings suggest that the incorporation of bromine and pyridine moieties could lead to compounds with broad-spectrum antifungal activity .
Anticancer Activity
The anticancer potential of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- has been explored through various in vitro assays. For example, studies involving cell lines such as Hep-G2 (human liver carcinoma) and MCF-7 (breast cancer) demonstrated that related compounds exhibit cytotoxic effects with IC₅₀ values lower than standard chemotherapeutics like cisplatin.
| Compound | IC₅₀ (μg/mL) | Cell Line |
|---|---|---|
| Complex A | 2.6 | Hep-G2 |
| Complex B | 3.0 | MCF-7 |
The mechanism of action appears to involve DNA intercalation and disruption of cellular processes, which is common among many phenolic compounds .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers at MDPI evaluated the antibacterial activity of several phenolic compounds against multi-drug resistant strains. The results indicated that the brominated derivatives consistently outperformed non-brominated counterparts in terms of MIC values and overall efficacy .
- Case Study on Anticancer Activity : In a comparative analysis involving various metal complexes derived from phenolic ligands, it was found that those incorporating Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- exhibited significant cytotoxicity against cancer cell lines due to their ability to bind effectively with DNA .
Q & A
Basic Research Questions
Q. How can I synthesize Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- and confirm its molecular structure?
- Methodology :
- Synthesis : Condensation reactions between 5-methyl-2-aminopyridine and a brominated salicylaldehyde derivative are commonly used. For example, refluxing equimolar amounts of the aldehyde and amine in ethanol under acidic conditions (e.g., glacial acetic acid) yields the Schiff base product .
- Characterization : Use single-crystal X-ray diffraction (SC-XRD) to resolve the molecular structure. Software like SHELXL or ORTEP-III can refine crystallographic data. For instance, orthorhombic crystal systems (e.g., space group Pbca) with lattice parameters (e.g., a = 13.992 Å, b = 7.219 Å, c = 30.232 Å) are typical for related Schiff bases .
Q. What hydrogen bonding patterns are observed in this compound, and how do they influence crystal packing?
- Methodology :
- Analyze intermolecular interactions using graph-set analysis . For example, intramolecular O–H···N hydrogen bonds stabilize the enol-imine tautomer, while intermolecular C–H···Br or π-π stacking interactions contribute to layered crystal packing .
- Tools like Mercury or PLATON can visualize and quantify these interactions from SC-XRD data .
Q. Which analytical techniques are suitable for assessing the purity of this compound?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula using exact mass measurements (e.g., m/z 368.0532 for derivatives) .
- HPLC : Use reverse-phase chromatography with UV detection to quantify impurities.
- Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the molecular geometry and predict electronic properties?
- Methodology :
- Employ hybrid functionals like B3LYP (including exact exchange terms) to calculate bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO) .
- Compare DFT-optimized structures with experimental SC-XRD data to validate computational models .
Q. What strategies resolve contradictions in crystallographic data for structurally similar Schiff bases?
- Methodology :
- Cross-reference SC-XRD parameters (e.g., torsion angles, unit cell dimensions) across studies. For example, discrepancies in substituent positions (e.g., bromine vs. fluorine) may arise from synthetic conditions or polymorphism .
- Use software like WinGX to re-refine raw diffraction data and assess R factors for reliability.
Q. How can metal complexes derived from this compound act as catalysts in organic reactions?
- Methodology :
- Synthesize oxido-vanadium(IV) complexes by reacting the ligand with VO(acac)₂ and bipyridine/phenanthroline. These complexes catalyze multicomponent reactions (e.g., tetrahydrobenzopyran synthesis) with high yields (80–90%) and recyclability .
- Monitor catalytic efficiency via GC-MS or NMR, optimizing solvent (e.g., ethanol) and temperature (reflux conditions) .
Q. What photochromic behavior is observed in tert-butyl-substituted derivatives, and how is it characterized?
- Methodology :
- Irradiate crystalline samples with UV light to induce color changes (e.g., yellow → orange). Use UV-Vis spectroscopy to track absorbance shifts (e.g., λmax at 400–450 nm) .
- Analyze thermal reversibility via differential scanning calorimetry (DSC) to assess stability .
Q. How can reaction conditions be optimized for synthesizing pyrrolo[2,3-d]pyrimidine derivatives from this compound?
- Methodology :
- Use Suzuki-Miyaura cross-coupling with Pd(II) acetate and boronic acids. Key parameters include:
- Catalyst loading (3–5 mol%),
- Base (e.g., NaHCO₃),
- Solvent (2-methyltetrahydrofuran) at 100°C .
- Purify via silica gel chromatography (hexane/acetone gradient) and confirm yields via LC-MS .
Q. What biological activities have been reported for derivatives of this compound?
- Methodology :
- Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus). For anticancer studies, perform MTT assays on cell lines (e.g., HeLa), reporting IC50 values .
- Use molecular docking (e.g., AutoDock) to predict binding affinities with target proteins (e.g., DNA gyrase) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
